1-(Difluoromethyl)-2,4,5-trifluorobenzene molecular weight and formula
1-(Difluoromethyl)-2,4,5-trifluorobenzene molecular weight and formula
[1]
Executive Summary
1-(Difluoromethyl)-2,4,5-trifluorobenzene (C₇H₃F₅) is a specialized fluorinated building block utilized in the optimization of lead compounds for pharmaceutical and agrochemical applications.[1] Distinguished by the difluoromethyl (-CHF₂) moiety, this compound serves as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for hydroxyl (-OH) or methyl (-CH₃) groups.[2] Its 2,4,5-trifluoro substitution pattern is structurally homologous to the pharmacophore found in the DPP-4 inhibitor Sitagliptin , making it a critical intermediate for exploring Structure-Activity Relationships (SAR) in metabolic and oncological targets.[1]
Physicochemical Profile
The following data characterizes the core molecular properties of 1-(Difluoromethyl)-2,4,5-trifluorobenzene.
| Property | Value | Notes |
| IUPAC Name | 1-(Difluoromethyl)-2,4,5-trifluorobenzene | |
| Common Name | ||
| Molecular Formula | C₇H₃F₅ | |
| Molecular Weight | 182.09 g/mol | Calculated (C: 12.011, H: 1.008, F: 18.998) |
| Physical State | Colorless Liquid (Predicted) | Based on congeners (e.g., |
| Boiling Point | ~135–145 °C (Predicted) | Estimated vs. 2,4,5-trifluorotoluene (117 °C) |
| LogP (Predicted) | 2.6 – 2.9 | Lipophilic; crosses blood-brain barrier (BBB) |
| H-Bond Donors | 1 (Weak) | The C-H bond in -CHF₂ is acidic enough to donate H-bonds |
| H-Bond Acceptors | 5 | Fluorine atoms |
Synthetic Methodology
Route Selection: The most robust and scalable synthesis involves the deoxyfluorination of the commercially available precursor, 2,4,5-trifluorobenzaldehyde (CAS 165047-24-5), using Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[1] This route avoids the harsh conditions of radical chlorination/fluorination exchange.
Experimental Protocol: Deoxyfluorination
Note: This protocol describes a standard bench-scale synthesis (10 mmol scale).
Reagents:
-
Precursor: 2,4,5-Trifluorobenzaldehyde (1.60 g, 10 mmol)[1]
-
Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) (1.94 g, 12 mmol, 1.2 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous (20 mL)
-
Quench: Saturated NaHCO₃ solution
Step-by-Step Workflow:
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge the RBF with 2,4,5-trifluorobenzaldehyde and anhydrous DCM. Cool the solution to 0 °C (ice/water bath).
-
Addition: Add DAST dropwise via syringe over 10 minutes. Caution: DAST is moisture-sensitive and releases HF upon hydrolysis.[1]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 3–12 hours. Monitor conversion by TLC (Hexane/EtOAc) or ¹⁹F-NMR.
-
Quench: Cool the mixture back to 0 °C. Carefully quench by dropwise addition of saturated NaHCO₃ (vigorous bubbling will occur).
-
Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude oil via silica gel flash chromatography (eluent: 100% Pentane or Hexane) to yield the pure product.
Mechanistic Pathway
The conversion proceeds via a nucleophilic attack of the DAST nitrogen on the carbonyl, followed by fluoride displacement.
Figure 1: Mechanism of Deoxyfluorination using DAST. The hydroxyl group is activated by sulfur, then displaced by fluoride.[1]
Applications in Drug Discovery[10][12][13][14]
Bioisosterism & Pharmacokinetics
The difluoromethyl (-CHF₂) group is a "privileged structure" in modern medicinal chemistry.
-
Lipophilic H-Bond Donor: Unlike the chemically inert trifluoromethyl (-CF₃) group, the -CHF₂ proton is sufficiently acidic (pKa ~25-28) to act as a weak hydrogen bond donor.[1] This allows it to mimic hydroxyl (-OH) or thiol (-SH) groups while significantly increasing lipophilicity (ΔlogP ≈ +0.5 to +1.0 vs. -OH).
-
Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) blocks metabolic oxidation at the benzylic position, extending the half-life (
) of the drug candidate compared to a methyl or methoxy analog.
Structural Relevance to Sitagliptin
The 2,4,5-trifluorophenyl moiety is the anchor pharmacophore in Sitagliptin (Januvia®), a blockbuster DPP-4 inhibitor for Type 2 Diabetes.[1]
-
Sitagliptin Structure: Contains a 2,4,5-trifluorophenyl group linked to a
-amino amide backbone.[1] -
Application of 1-(Difluoromethyl)-2,4,5-trifluorobenzene: This compound serves as a building block to synthesize Sitagliptin analogs where the linker chemistry is modified.[1] For example, the -CHF₂ group can be converted to a difluoro-alkene or used directly to probe the hydrophobic pocket of the DPP-4 enzyme.[1]
Figure 2: Relationship between the target building block and the Sitagliptin pharmacophore.
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Flammable Liquid | H226: Flammable liquid and vapor.[1] | Keep away from heat/sparks/open flames.[3][4][5] Ground container. |
| Skin Irritation | H315: Causes skin irritation.[4] | Wear nitrile gloves. Wash thoroughly after handling.[4][6] |
| Eye Irritation | H319: Causes serious eye irritation.[3] | Wear safety goggles/face shield. Rinse cautiously with water if exposed.[4][6] |
| Incompatibility | Reacts with strong oxidizers.[5] | Store under inert gas (Nitrogen/Argon). |
Disposal: Dispose of contents via a licensed hazardous waste contractor. Do not discharge into drains.[5]
References
- Title: Preparation of trifluorobenzaldehyde and trifluorobenzyl bromide (CN115745766A).
- Deoxyfluorination Protocols (DAST): Title: Fluorination Reagents, Fluorinated Building Blocks (TCI Chemicals). Source: TCI Chemicals Technical Guide.
-
Difluoromethyl Bioisosterism
- Title: The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
- Source: Journal of Medicinal Chemistry (via ResearchG
-
URL:[Link]
-
Sitagliptin Chemistry
- Title: Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade.
- Source: Chemical Reviews (ACS Public
-
URL:[Link]
